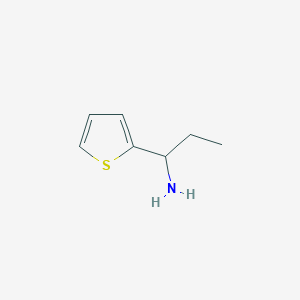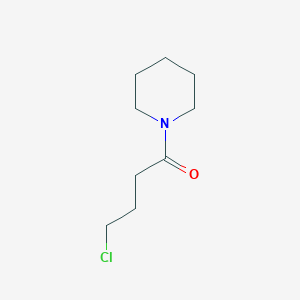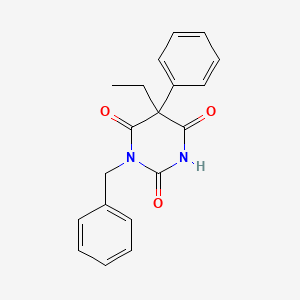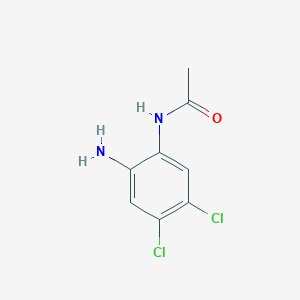
1-(Thiophène-2-yl)propan-1-amine
Vue d'ensemble
Description
1-(Thiophen-2-yl)propan-1-amine, also known as 1-thiopropan-2-amine, is a heterocyclic amine that is used as a research tool in a variety of scientific disciplines. It is a versatile compound that can be used as a building block for a variety of synthetic organic molecules. Its properties, such as its low toxicity, low reactivity, and high solubility in various solvents, make it an ideal research tool for a variety of applications.
Applications De Recherche Scientifique
Chimie médicinale : Analyse des substances psychoactives
La 1-(Thiophène-2-yl)propan-1-amine, également connue sous le nom de Méthiopropamine (MPA), est un analogue de la méthamphétamine à base de thiophène . Ses propriétés psychoactives ont été étudiées, elle fonctionne comme un inhibiteur de la recapture de la noradrénaline et de la dopamine . Le profil pharmacologique de la MPA comprend l'augmentation des niveaux synaptiques de dopamine et de noradrénaline, semblable à la méthamphétamine, ce qui peut entraîner une augmentation de l'activité locomotrice et un potentiel de dépendance .
Science des matériaux : Développement des semi-conducteurs organiques
Les dérivés du thiophène, y compris la this compound, jouent un rôle important dans le développement des semi-conducteurs organiques . Ces composés sont essentiels pour créer des matériaux à haute mobilité des porteurs de charge, qui sont essentiels à la construction de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED) efficaces .
Électronique organique : Fabrication de transistors à effet de champ
Dans le domaine de l'électronique organique, la this compound est utilisée dans la fabrication des OFET . La capacité de la partie thiophène à faciliter le transfert de charge en fait un élément précieux dans la conception de transistors avec des performances et une stabilité améliorées.
Optoélectronique : Synthèse de composants OLED
Le noyau thiophène de la this compound est avantageux dans la synthèse de composants pour les OLED . Son incorporation dans la structure moléculaire des matériaux émetteurs peut améliorer l'efficacité de la luminescence, ce qui est crucial pour les technologies d'affichage et d'éclairage de haute qualité.
Pharmacologie : Profilage toxicologique
La Méthiopropamine, dérivée de la this compound, a fait l'objet d'études toxicologiques en raison de ses effets psychoactifs . La compréhension de sa toxicité et de ses voies métaboliques est essentielle pour évaluer les risques potentiels et développer des approches thérapeutiques pour l'intoxication.
Chimie synthétique : Synthèse de composés hétérocycliques
La this compound est un intermédiaire clé dans la synthèse de divers composés hétérocycliques . Sa réactivité permet la construction de molécules complexes aux activités biologiques diverses, ce qui en fait un outil précieux dans la recherche en chimie synthétique.
Mécanisme D'action
Target of Action
The primary target of 1-(Thiophen-2-yl)propan-1-amine is likely to be the norepinephrine-dopamine reuptake system . This compound is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It is believed to function as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent , similar to amphetamine and most of its analogues .
Mode of Action
1-(Thiophen-2-yl)propan-1-amine interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, leading to the stimulant effects associated with this compound .
Biochemical Pathways
The compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative . This metabolic pathway is somewhat similar to that of methamphetamine .
Pharmacokinetics
As mentioned earlier, it is metabolized primarily by the cytochrome P450 enzyme CYP2C .
Result of Action
The result of the action of 1-(Thiophen-2-yl)propan-1-amine is an increase in the levels of norepinephrine and dopamine in the synaptic cleft, leading to enhanced neurotransmission . This can result in various physiological effects, including increased alertness, euphoria, and increased heart rate .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(Thiophen-2-yl)propan-1-amine plays a significant role in biochemical reactions, primarily as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . It interacts with enzymes such as cytochrome P450, specifically CYP2C19, which is involved in its metabolism . The compound is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides, which are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one .
Cellular Effects
1-(Thiophen-2-yl)propan-1-amine influences various types of cells and cellular processes. It functions as a norepinephrine-dopamine reuptake inhibitor, affecting cell signaling pathways related to these neurotransmitters . This compound can impact gene expression and cellular metabolism by altering the levels of norepinephrine and dopamine within cells . Additionally, it has been observed to have stimulant effects similar to amphetamine, though less potent .
Molecular Mechanism
The molecular mechanism of 1-(Thiophen-2-yl)propan-1-amine involves its action as a norepinephrine-dopamine reuptake inhibitor . It binds to the transporters for these neurotransmitters, inhibiting their reuptake and increasing their levels in the synaptic cleft . This action leads to enhanced neurotransmission and the stimulant effects observed with this compound . The compound is also metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiophen-2-yl)propan-1-amine change over time due to its stability and degradation . The compound is metabolized into active metabolites such as 4-hydroxymethiopropamine and thiophene S-oxides, which are further deaminated into inactive forms . Long-term effects on cellular function have been observed, including potential changes in neurotransmitter levels and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(Thiophen-2-yl)propan-1-amine vary with different dosages in animal models . At lower doses, the compound exhibits stimulant effects similar to amphetamine, though less potent . At higher doses, toxic or adverse effects may be observed, including potential cardiovascular, gastrointestinal, and psychotic symptoms . Threshold effects and dose-dependent responses have been documented in various studies .
Metabolic Pathways
1-(Thiophen-2-yl)propan-1-amine is involved in several metabolic pathways, primarily through the action of cytochrome P450 enzymes . It is metabolized into active metabolites such as 4-hydroxymethiopropamine and thiophene S-oxides, which are further deaminated into inactive forms . These metabolic pathways involve hydroxylation, demethylation, and deamination reactions .
Transport and Distribution
The transport and distribution of 1-(Thiophen-2-yl)propan-1-amine within cells and tissues involve its interaction with transporters and binding proteins . The compound is likely to be distributed throughout the body, affecting various tissues and organs . Its localization and accumulation can influence its overall activity and effects .
Subcellular Localization
1-(Thiophen-2-yl)propan-1-amine is likely to be localized within specific subcellular compartments, influencing its activity and function . The compound may undergo post-translational modifications or interact with targeting signals that direct it to specific organelles . These interactions can affect its overall biochemical and cellular effects .
Propriétés
IUPAC Name |
1-thiophen-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSQLXYFWYXTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281296 | |
| Record name | 1-(thiophen-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6315-55-5 | |
| Record name | 6315-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(thiophen-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)







![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)




